molecular formula C6H10O5 B14490030 (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal CAS No. 64952-23-4

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal

Katalognummer: B14490030
CAS-Nummer: 64952-23-4
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: UWFDDFMHUZHVOC-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal is an organic compound with a complex structure that includes hydroxyl, methoxy, and oxoethoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or carboxylic acid.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal: shares similarities with other β-hydroxy aldehydes and ketones, such as:

Uniqueness

The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Eigenschaften

CAS-Nummer

64952-23-4

Molekularformel

C6H10O5

Molekulargewicht

162.14 g/mol

IUPAC-Name

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal

InChI

InChI=1S/C6H10O5/c1-10-6(4-9)11-5(2-7)3-8/h2,4-6,8H,3H2,1H3/t5-,6-/m0/s1

InChI-Schlüssel

UWFDDFMHUZHVOC-WDSKDSINSA-N

Isomerische SMILES

CO[C@H](C=O)O[C@H](CO)C=O

Kanonische SMILES

COC(C=O)OC(CO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.